CAY10573
Overview
Description
CAY10573 is a chemical compound known for its role as a peroxisome proliferator-activated receptor agonist. It exhibits potent binding at peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor gamma, and peroxisome proliferator-activated receptor delta with inhibitory concentration values of 113, 50, and 223 nanomolar, respectively . This compound is particularly noted for its stronger binding and functional activity for peroxisome proliferator-activated receptor gamma compared to the antidiabetic compound rosiglitazone .
Preparation Methods
The synthetic routes and reaction conditions for CAY10573 are not widely documented in public literature. it is known that the compound is produced with a high purity of at least 98% . Industrial production methods typically involve complex organic synthesis techniques, ensuring the compound’s high purity and efficacy.
Chemical Reactions Analysis
CAY10573 undergoes various chemical reactions, primarily involving its interaction with peroxisome proliferator-activated receptors. The compound is known to potently transactivate peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor gamma, and peroxisome proliferator-activated receptor delta with effective concentration values of 8, 70, and 500 nanomolar, respectively . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and dimethylformamide, which help in dissolving the compound for various assays .
Scientific Research Applications
CAY10573 has a wide range of scientific research applications. It is primarily used in the study of metabolic disorders due to its role as a peroxisome proliferator-activated receptor agonist . The compound is utilized in research related to diabetes, obesity, and other metabolic syndromes. Additionally, it is used in the study of lipid metabolism and inflammation . Its potent binding and functional activity make it a valuable tool in the development of new therapeutic agents targeting peroxisome proliferator-activated receptors.
Mechanism of Action
The mechanism of action of CAY10573 involves its binding to peroxisome proliferator-activated receptors, which are lipid-activated transcription factors . By binding to these receptors, this compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . This modulation leads to various physiological effects, including improved insulin sensitivity and reduced inflammation . The molecular targets and pathways involved in this process are primarily related to the peroxisome proliferator-activated receptor signaling pathway .
Comparison with Similar Compounds
CAY10573 is unique in its potent binding and functional activity for peroxisome proliferator-activated receptor gamma compared to other similar compounds . For instance, it demonstrates stronger binding and functional activity than the antidiabetic compound rosiglitazone, with inhibitory concentration values of 92 nanomolar and effective concentration values of 220 nanomolar for rosiglitazone . Other similar compounds include pioglitazone and troglitazone, which also target peroxisome proliferator-activated receptors but with different binding affinities and functional activities .
Biological Activity
CAY10573 is a synthetic compound classified as a peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPARα, PPARγ, and PPARδ. It has garnered attention in metabolic research due to its potential therapeutic applications in metabolic disorders, including obesity and diabetes. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
This compound functions primarily as a ligand for the PPAR family of nuclear receptors. These receptors play crucial roles in regulating gene expression related to lipid metabolism, glucose homeostasis, and inflammation. The compound demonstrates varying binding affinities across different PPAR isoforms:
PPAR Isoform | IC50 (nM) |
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PPARα | 113 |
PPARγ | 50 |
PPARδ | 223 |
These values indicate that this compound exhibits the highest potency for PPARγ, which is particularly relevant for its anti-diabetic effects .
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. A study involving various flavonoids from Combretum erythrophyllum highlighted that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis. Notably, it was found that while some flavonoids were non-toxic to human lymphocytes, this compound showed potential cytotoxic effects .
Anti-Inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the expression of pro-inflammatory cytokines, suggesting a role in mitigating inflammation associated with metabolic disorders. Compared to traditional anti-inflammatory agents like mefenamic acid, this compound displayed superior efficacy in certain assays .
Metabolic Regulation
The compound's role in metabolic regulation has been extensively studied. It enhances insulin sensitivity and promotes fatty acid oxidation through its action on PPARs. This mechanism is particularly beneficial in the context of obesity and type 2 diabetes management. The activation of PPARγ by this compound leads to increased adipocyte differentiation and improved lipid profiles .
Study 1: Metabolic Effects in Animal Models
In a controlled study involving obese mice treated with this compound, significant improvements were observed in glucose tolerance and insulin sensitivity. The treatment resulted in a marked reduction in body weight and fat mass compared to control groups. The underlying mechanism was attributed to enhanced fatty acid β-oxidation and reduced lipogenesis mediated by PPAR activation.
Study 2: Human Cell Line Studies
In vitro experiments using human adipocyte cell lines demonstrated that this compound treatment led to increased glucose uptake and enhanced expression of genes involved in lipid metabolism. These findings support the compound's potential as a therapeutic agent for metabolic syndrome.
Study 3: Comparison with Other PPAR Agonists
A comparative analysis of this compound with other known PPAR agonists revealed that it has a unique profile with respect to its binding affinities and biological effects. While thiazolidinediones (TZDs) are commonly used for their insulin-sensitizing properties, this compound offers a broader spectrum of activity by also exerting antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
2-[5-[3-(6-benzoyl-1-propylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c1-2-7-29-28-13-10-26(33(37)23-8-4-3-5-9-23)20-24(28)11-15-31(29)39-19-6-18-38-27-12-14-30-25(21-27)16-17-34(30)22-32(35)36/h3-5,8-17,20-21H,2,6-7,18-19,22H2,1H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWVCCFKIRBLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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